2,5-Dimethylcyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22417-55-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2,5-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-5-3-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 |
InChI Key |
DJGMEPWATAGUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1O)C |
Origin of Product |
United States |
Isomeric Landscape and Stereochemical Investigations of 2,5 Dimethylcyclopentan 1 Ol
Constitutional Isomerism within Dimethylcyclopentanol Frameworks
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For dimethylcyclopentanol, the positions of the two methyl groups and the single hydroxyl group on the five-membered ring give rise to multiple distinct isomers. These structural variations lead to significant differences in properties such as boiling point, solubility, and reactivity due to factors like steric hindrance and the influence of functional group proximity.
Besides 2,5-Dimethylcyclopentan-1-ol, other prominent constitutional isomers include 1,2-Dimethylcyclopentan-1-ol and 2,2-Dimethylcyclopentan-1-ol. nih.gov In 1,2-dimethylcyclopentanol, the hydroxyl group and one methyl group are attached to the same carbon atom (C1), while the second methyl group is on an adjacent carbon (C2). In the 2,2-dimethyl isomer, both methyl groups are attached to the same carbon (C2), which is adjacent to the hydroxyl-bearing carbon (C1). nih.gov This geminal dimethyl arrangement creates a more sterically hindered environment around the hydroxyl group compared to other isomers.
Table 1: Selected Constitutional Isomers of Dimethylcyclopentanol
| Compound Name | Molecular Formula | Position of -OH Group | Positions of -CH₃ Groups | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₇H₁₄O | C1 | C2, C5 | Methyl groups flank the hydroxyl-bearing carbon. |
| 1,2-Dimethylcyclopentan-1-ol | C₇H₁₄O | C1 | C1, C2 | Tertiary alcohol with one geminal and one vicinal methyl group. |
| 2,2-Dimethylcyclopentan-1-ol | C₇H₁₄O | C1 | C2, C2 | Secondary alcohol with geminal methyl groups adjacent to the carbinol carbon. nih.gov |
| 3,4-Dimethylcyclopentan-1-ol | C₇H₁₄O | C1 | C3, C4 | Methyl groups are positioned away from the hydroxyl group. |
| 3,3-Dimethylcyclopentan-1-ol | C₇H₁₄O | C1 | C3, C3 | Geminal methyl groups are positioned on the carbon opposite the hydroxyl-bearing carbon. chegg.com |
Stereoisomerism of this compound
Stereoisomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms. libretexts.org this compound is a rich example of stereoisomerism due to the presence of three chiral centers at positions C1, C2, and C5. The maximum number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of chiral centers. For this molecule, this results in 2³ = 8 possible stereoisomers. These stereoisomers can be categorized into diastereomers and enantiomers.
The relative orientation of the two methyl groups on the cyclopentane (B165970) ring gives rise to cis-trans isomerism. libretexts.org
cis-2,5-Dimethylcyclopentan-1-ol : In this diastereomer, the two methyl groups are situated on the same face of the cyclopentane ring.
trans-2,5-Dimethylcyclopentan-1-ol : In this diastereomer, the two methyl groups are located on opposite faces of the ring.
These two diastereomers are not mirror images of each other and thus have different physical properties. The orientation of the hydroxyl group at C1 relative to the methyl groups further defines the specific stereoisomer. For instance, within the cis form, the hydroxyl group can be on the same face as the two methyl groups or on the opposite face, leading to distinct stereoisomers.
Chirality arises when a molecule is non-superimposable on its mirror image. saskoer.ca All three carbon atoms bearing substituents in this compound (C1, C2, and C5) are stereogenic centers. Consequently, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers (non-superimposable mirror images).
For example, the cis isomer exists as a pair of enantiomers. One enantiomer would have the (1R, 2R, 5S) configuration, and its mirror image would be the (1S, 2S, 5R) enantiomer. Similarly, the trans isomer also exists as pairs of enantiomers. This leads to a total of four pairs of enantiomers, making up the eight possible stereoisomers.
Table 2: Stereoisomers of this compound
| Diastereomeric Form | Relative Position of Methyl Groups | Number of Stereoisomers | Relationship |
|---|---|---|---|
| cis | Same face of the ring | 4 (2 pairs of enantiomers) | Enantiomeric pairs are diastereomeric to the trans pairs. |
| trans | Opposite faces of the ring | 4 (2 pairs of enantiomers) | Enantiomeric pairs are diastereomeric to the cis pairs. |
Conformational Analysis of the Cyclopentane Ring System
Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat in its stable state. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgdalalinstitute.com The two most commonly discussed conformations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry). scribd.com
In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a flap. libretexts.org The half-chair conformation has three coplanar atoms, with one atom puckered above the plane and another below it. These conformations rapidly interconvert at room temperature. dalalinstitute.com
The presence of three substituents on the this compound ring significantly influences the conformational equilibrium. The molecule will adopt a conformation that minimizes steric interactions by placing the bulky methyl and hydroxyl groups in pseudo-equatorial positions, where they are further apart from other groups, rather than in more crowded pseudo-axial positions. scribd.com The specific preferred conformation will depend on the stereoisomer (cis or trans) , as the system seeks the lowest energy state by balancing angle strain, torsional strain, and steric strain between the substituents.
Chirality Control and Asymmetric Induction in this compound
The synthesis of a single, specific stereoisomer of this compound from its eight possible forms requires precise control over the reaction's stereochemical outcome, a process known as asymmetric synthesis. A primary strategy for achieving this is the stereoselective reduction of the corresponding ketone, 2,5-dimethylcyclopentanone. nih.govuni.lu
By starting with a specific stereoisomer of the ketone (e.g., cis-2,5-dimethylcyclopentanone), the reduction of the carbonyl group can be influenced to produce a predominance of one of the two possible alcohol diastereomers. The choice of reducing agent and reaction conditions is critical. Bulky reducing agents may preferentially attack the carbonyl from the less sterically hindered face, leading to a high degree of diastereoselectivity.
Furthermore, to obtain an enantiomerically pure product, either a chiral reducing agent or a chiral catalyst can be employed. These chiral reagents create a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other. Another advanced method involves using a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical course of a reaction, and is subsequently removed. acs.org Such methods are fundamental in producing single-enantiomer compounds for various specialized applications.
Approaches via Reduction of Dimethylcyclopentanones
The most direct route to this compound is the reduction of 2,5-dimethylcyclopentanone. The synthesis of this ketone precursor is often achieved through an intramolecular Dieckmann condensation of a dialkyl 2,5-dimethyladipate, followed by hydrolysis and decarboxylation. libretexts.orgpressbooks.publibretexts.orgorganic-chemistry.org A continuous vapor-phase cyclization of dimethyl 2,5-dimethyladipate over a metal oxide catalyst, such as manganese dioxide on alumina (B75360) at 435–465 °C, has also been reported to produce 2,5-dimethylcyclopentanone. google.com
Diastereoselective Reduction Strategies
The reduction of 2,5-dimethylcyclopentanone can yield two diastereomers: cis-2,5-dimethylcyclopentan-1-ol and trans-2,5-dimethylcyclopentan-1-ol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.
Metal Hydride Reduction : Standard metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for reducing the ketone but typically yield a mixture of diastereomers. gatech.educhem-station.com The stereoselectivity is governed by factors such as steric hindrance, where the hydride attacks from the less hindered face of the carbonyl group, and torsional strain in the transition state. gatech.edu For substituted cyclopentanones, the interplay of these effects determines the cis/trans ratio of the resulting alcohol.
Catalytic Hydrogenation : Heterogeneous catalytic hydrogenation offers an alternative route. Using catalysts such as platinum, palladium, or ruthenium on a solid support, hydrogen is typically delivered to the less sterically hindered face of the ketone in a syn-addition fashion. acs.org This method can provide higher diastereoselectivity compared to some metal hydrides, often favoring the formation of the cis isomer.
Enantioselective Reduction Techniques
To synthesize specific enantiomers of this compound, asymmetric reduction methods are employed. These techniques can be broadly categorized into biocatalytic and chemocatalytic approaches.
Biocatalytic Reduction : Microbiological systems are highly effective for producing chiral molecules. For instance, the reduction of 2,5-dimethyl-2-cyclopenten-1-one using the fungus Beauveria sulfurescens can produce chiral (2R,5R)-(-)-2,5-dimethylcyclopentanone, which can subsequently be reduced to the corresponding chiral alcohol.
Corey-Bakshi-Shibata (CBS) Reduction : This is a powerful chemocatalytic method for the enantioselective reduction of prochiral ketones. wikipedia.org The reaction uses a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF). nrochemistry.comorganic-chemistry.orgalfa-chemistry.com The catalyst coordinates to both the borane and the ketone's oxygen atom, creating a rigid, six-membered ring transition state that directs the hydride transfer to one specific face of the carbonyl, resulting in high enantiomeric excess (ee). nrochemistry.comalfa-chemistry.comresearchgate.net
Asymmetric Transfer Hydrogenation (ATH) : This method utilizes a chiral catalyst, typically a transition metal complex, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. liv.ac.ukkanto.co.jp Ruthenium(II) complexes with chiral N-tosylated diamine ligands, such as Ru(II)-TsDPEN, are highly effective for the ATH of ketones. researchgate.netscirp.org These reactions are often highly enantioselective and can be performed under mild conditions without the need for high-pressure hydrogen gas. liv.ac.ukkanto.co.jp The choice of hydrogen donor is crucial; formic acid/triethylamine often leads to an irreversible reaction and high efficiency. kanto.co.jpkanto.co.jp
Cyclization Reactions Leading to Substituted Cyclopentanols
Instead of reducing a pre-formed cyclopentanone, the this compound skeleton can be constructed directly through cyclization reactions.
Radical Cyclization : Free radical-mediated cyclizations are a powerful tool for forming five-membered rings with high regio- and stereoselectivity under mild conditions. For instance, a stannyl (B1234572) radical can add to a carbonyl group, initiating a cyclization cascade. The 5-exo-trig cyclization of alk-5-enoyl radicals is generally favored over the 6-endo pathway.
Palladium-Catalyzed Cyclizations : Palladium catalysts can mediate tandem reactions to form substituted cyclopentanols. An example is the arylative cyclization of allenyl-aldehydes with aryl iodides, which proceeds through carbostannylation and allylation under mild conditions. mdpi.com Domino reactions involving double carbopalladation and C-H activation have also been used to rapidly build complex polycyclic systems containing cyclopentanol (B49286) motifs. mdpi.com
Photoredox-Catalyzed Cyclizations : Visible-light photoredox catalysis has emerged as a modern method for constructing cyclic systems. nih.govacs.org For example, the intramolecular hydroalkylation of unactivated alkene-substituted β-ketoesters can be achieved using an organo-photoredox catalyst to build the cyclopentanol ring skeleton stereoselectively. nih.govacs.org The mechanism often involves the generation of a radical intermediate via single-electron transfer, which then undergoes cyclization. nih.govmdpi.com
Advanced Synthetic Transformations for Functionalization
Advanced synthetic methods allow for the modification of the cyclopentanol ring or its substituents after the core structure has been formed.
C-H Functionalization : This modern strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation/C-C cross-coupling reactions are versatile tools for this purpose. nih.govresearchgate.net For instance, a directing group can be used to achieve site-selective arylation or alkylation at a specific C-H bond on the cyclopentane ring. nih.gov
Functional Group Interconversions : Standard organic transformations can be applied to modify the synthesized this compound. The hydroxyl group can be oxidized to a ketone, which can then undergo further reactions like alkylation at the α-carbon. nih.govthieme-connect.deacs.org The hydroxyl group can also be substituted with other functional groups through nucleophilic substitution reactions.
Catalyst Design and Performance in this compound Synthesis
The choice and design of the catalyst are critical for achieving high yield and selectivity in the synthesis of this compound and its stereoisomers.
Reduction Catalysts :
Heterogeneous Catalysts : For the precursor synthesis, metal oxides like MnO₂, CdO, or Fe₂O₃ on alumina are used for the vapor-phase cyclization of adipate (B1204190) esters. google.com For hydrogenation of the ketone, platinum group metals (Pt, Pd, Ru, Rh) are standard choices, offering good activity and, in some cases, diastereoselectivity. acs.orgmdpi.comresearchgate.net
Homogeneous Asymmetric Catalysts : The performance of catalysts in asymmetric reductions is paramount for obtaining enantiopure products. Chiral oxazaborolidine (CBS) catalysts provide a reliable method for reducing a wide range of ketones with high enantioselectivity. nrochemistry.comorganic-chemistry.org For asymmetric transfer hydrogenation, ruthenium, rhodium, and iridium complexes with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are exemplary. liv.ac.ukresearchgate.netcore.ac.ukarkat-usa.org The ruthenium-TsDPEN complex, in particular, has shown excellent performance, affording high yields and enantiomeric excess for the reduction of related cyclic diketones. arkat-usa.org
Cyclization Catalysts :
Palladium Catalysts : Palladium(0) and Palladium(II) complexes are widely used in tandem and domino cyclizations. mdpi.commdpi.com The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for modulating the catalyst's reactivity and selectivity.
Photoredox Catalysts : Organic dyes (e.g., 4CzTPN) and metal complexes (e.g., [Ir(ppy)₃] or [Ru(bpy)₃]²⁺) are common photoredox catalysts. nih.govacs.org They operate by absorbing visible light and engaging in single-electron transfer (SET) processes to generate reactive radical intermediates. nih.govacs.org
Table 1: Performance of Selected Catalytic Systems in Asymmetric Ketone Reduction
| Catalytic System | Substrate Type | Hydrogen Source | Typical Yield | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| (S,S)-RuCl(TsDPEN)(p-cymene)/KOH | Aryl Ketones | 2-Propanol | High | >95% | liv.ac.ukscirp.org |
| (S,S)-RuCl(TsDPEN)(mesitylene) | Aryl Ketones | HCOOH/NEt₃ | 93-99% | 95-98% | kanto.co.jp |
| (R)-2-Methyl-CBS-oxazaborolidine | Prochiral Ketones | BH₃·THF or Catecholborane | High | >90% | wikipedia.orgnrochemistry.com |
| (S,S)-[RhCl(TsCYDN)(Cp*)] | Aryl Ketones | HCOONa (in H₂O) | ~99% | 95% | liv.ac.uk |
Reaction Pathway Elucidation and Byproduct Formation in Synthesis
Understanding the reaction mechanism is key to optimizing conditions and minimizing the formation of unwanted byproducts.
Dieckmann Cyclization Pathway : The synthesis of the 2,5-dimethylcyclopentanone precursor via Dieckmann cyclization proceeds through a base-mediated intramolecular Claisen condensation. libretexts.orgpressbooks.publibretexts.org The mechanism involves the formation of an enolate at one ester alpha-carbon, which then attacks the carbonyl of the second ester group. libretexts.orgvaia.com Subsequent elimination of an alkoxide yields a cyclic β-keto ester, which is then hydrolyzed and decarboxylated. Potential byproducts can arise from intermolecular condensation or incomplete reaction.
Reduction Pathways and Byproducts : In metal hydride reductions, byproducts can include the diastereomeric alcohol and, under harsh conditions, over-reduction to the hydrocarbon (2,5-dimethylcyclopentane). The stereochemical pathway is often explained by models considering steric approach control and product development control. gatech.edu In catalytic hydrogenation, side reactions can include hydrogenolysis or rearrangement, although this is less common for simple cyclopentanones. nih.gov Incomplete conversion is also a potential issue that can be managed by optimizing catalyst loading, pressure, and reaction time. nih.gov
Radical Cyclization Pathways : The regioselectivity of radical cyclizations is a critical factor. For instance, the cyclization of alk-5-enoyl radicals strongly favors the 5-exo-trig pathway to form a five-membered ring over the alternative 6-endo-trig pathway. However, the formation of acyclic adducts can compete, especially if the cyclization is energetically unfavorable.
Photoredox Mechanisms : The mechanism of photoredox-catalyzed reactions typically starts with the excitation of the photocatalyst by visible light. nih.govacs.org The excited catalyst can then engage in a single-electron transfer (SET) with the substrate to form a radical ion. mdpi.com In the cyclization of alkene-substituted β-ketoesters, this radical intermediate cyclizes onto the alkene. The resulting cyclized radical must then be converted back to a stable, closed-shell product, often through a second SET event or a hydrogen atom transfer (HAT) from a co-catalyst. nih.govacs.org Potential side reactions include simple reduction of the starting material without cyclization or dimerization of radical intermediates.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of 2,5-dimethylcyclopentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework and the stereochemical arrangement of the molecule. The chemical shifts of the protons and carbons attached to or near the hydroxyl and methyl groups provide key structural information.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions in the 2850-3000 cm⁻¹ region would be due to C-H stretching vibrations.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of a related compound, 2,5-dimethylcyclohexanol, is available and can offer insights into the expected fragmentation of this compound. nist.gov
Chemical Reactivity and Mechanistic Transformations of 2,5 Dimethylcyclopentan 1 Ol
Oxidation Reactions of the Hydroxyl Group
As a secondary alcohol, the hydroxyl group of 2,5-dimethylcyclopentan-1-ol can be readily oxidized to yield the corresponding ketone, 2,5-dimethylcyclopentanone. The choice of oxidizing agent is crucial to ensure the reaction stops at the ketone stage without further C-C bond cleavage.
Common and effective oxidizing agents for this transformation include chromium-based reagents. For instance, pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is a mild reagent that reliably converts secondary alcohols to ketones. Another option is the Jones oxidation, which uses chromium trioxide (CrO₃) in a mixture of aqueous sulfuric acid and acetone. While stronger, it is also effective for this purpose.
The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of the carbinol proton (the hydrogen on the carbon bearing the hydroxyl group) by a base (such as water) facilitates the elimination of a reduced chromium species and formation of the carbonyl group.
Table 1: Oxidation of this compound
| Reagent(s) | Solvent | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2,5-Dimethylcyclopentanone |
The product, 2,5-dimethylcyclopentanone, is a valuable synthetic intermediate itself. google.comnih.gov Industrial preparation methods for this ketone have also been developed, such as the vapor-phase cyclization of dialkyl α,α'-dimethyladipates at high temperatures over a metal oxide catalyst. google.com
Dehydration Processes and Olefin Formation
The acid-catalyzed dehydration of this compound is a classic elimination reaction (typically E1) that leads to the formation of various isomeric alkenes. The process is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). pearson.compearson.com
Departure of the water molecule generates a secondary carbocation at C1 of the cyclopentane (B165970) ring. This carbocation is a high-energy intermediate and can undergo rapid transformations before losing a proton to form a double bond. The primary pathways from this initial carbocation are:
Direct Deprotonation: Loss of a proton from an adjacent carbon (C2 or C5) yields 1,5-dimethylcyclopent-1-ene.
Rearrangement: The secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. stackexchange.com A hydrogen atom from C2 (or C5) migrates with its bonding electrons to C1, shifting the positive charge to C2 (or C5). This more stable tertiary carbocation can then be deprotonated to yield more highly substituted alkenes.
The major products of the dehydration are typically the most thermodynamically stable alkenes, which, according to Zaitsev's rule, are the most substituted ones. stackexchange.com Therefore, the primary products expected after rearrangement are 1,2-dimethylcyclopent-1-ene and 1,3-dimethylcyclopent-1-ene.
Table 2: Potential Olefin Products from Dehydration of this compound
| Olefin Product | Formation Pathway | Alkene Substitution |
|---|---|---|
| 1,5-Dimethylcyclopent-1-ene | Direct Deprotonation | Trisubstituted |
| 1,2-Dimethylcyclopent-1-ene | 1,2-Hydride Shift | Tetrasubstituted |
Nucleophilic Substitution Reactions at the Carbinol Center
Nucleophilic substitution at the carbinol carbon of this compound is challenging because the hydroxyl group is a poor leaving group. reddit.com To facilitate substitution, the -OH group must first be converted into a better leaving group. This can be achieved in two primary ways:
Protonation under Acidic Conditions: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This species can depart as a neutral water molecule, leaving behind a carbocation. This carbocation is then attacked by a nucleophile (e.g., Br⁻). This process follows an Sₙ1 mechanism. youtube.com Given that the reaction proceeds through a carbocation, rearrangement products can also be expected.
Conversion to a Sulfonate Ester: A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. smolecule.com The sulfonate group is an excellent leaving group, and its displacement by a nucleophile can then proceed via an Sₙ2 mechanism, which involves a backside attack and results in an inversion of stereochemistry at the carbinol center. bits-pilani.ac.in
The choice between Sₙ1 and Sₙ2 pathways depends on the reaction conditions and the nucleophile's strength. Strong nucleophiles and a good, unhindered leaving group favor the Sₙ2 pathway, while conditions that promote carbocation formation (polar protic solvents, weak nucleophiles) favor the Sₙ1 pathway. youtube.com
Rearrangement Reactions of the Cyclopentanol (B49286) Scaffold
The cyclopentanol scaffold of this compound is prone to rearrangement reactions, particularly under conditions that generate a carbocation intermediate, such as acid-catalyzed dehydration or Sₙ1 reactions. wikipedia.org These rearrangements, known as Wagner-Meerwein rearrangements, involve a 1,2-shift of an alkyl group or a hydrogen atom to form a more stable carbocation. wikipedia.orgslideshare.net
Starting from the initial secondary carbocation formed at C1 upon loss of water, two key rearrangement possibilities exist:
1,2-Hydride Shift: As discussed in the dehydration section, a hydride ion can shift from C2 or C5 to C1. This is a very common and rapid process that transforms the secondary carbocation into a more stable tertiary carbocation, leading to rearranged alkene or substitution products. stackexchange.com
1,2-Methide Shift: A methyl group could theoretically migrate from C2 or C5 to the C1 carbocation. However, hydride shifts are generally faster and more favorable than alkyl shifts unless a more stable carbocation (e.g., a quaternary center) can be formed. In the case of the 2,5-dimethylcyclopentyl carbocation, the hydride shift leads to a tertiary carbocation, which is a significant stabilization, making it the dominant rearrangement pathway. stackexchange.comorgoreview.com
Ring expansion or contraction is less likely for this system, as the five-membered cyclopentane ring is relatively stable, and expansion to a six-membered ring or contraction to a four-membered ring would not necessarily be driven by a significant release in ring strain compared to the stability gained by the hydride shift. orgoreview.com
Derivatization Strategies for Advanced Functionalization
The hydroxyl group of this compound is a versatile handle for introducing other functional groups through various derivatization strategies. These strategies are crucial for synthesizing more complex molecules or for analytical purposes. researchgate.net
Key derivatization reactions include:
Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields 2,5-dimethylcyclopentyl acetate. This transformation is often used to protect the hydroxyl group during a multi-step synthesis or to create derivatives with different physical or biological properties. nih.gov Derivatization to specific esters, such as picolinates or benzoates, is also a common technique to create chromophoric or electroactive tags for HPLC analysis, particularly for separating stereoisomers on a chiral stationary phase. researchgate.net
Ether Formation (Williamson Ether Synthesis): To form an ether, the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield an ether (e.g., 1-methoxy-2,5-dimethylcyclopentane).
Conversion to a Leaving Group: As mentioned previously, converting the alcohol to a tosylate or mesylate is a critical derivatization strategy. smolecule.com This transforms the hydroxyl group into a highly effective leaving group, opening the door for a wide range of subsequent nucleophilic substitution reactions to introduce halides, azides, nitriles, and other functional groups with high predictability and stereochemical control (typically inversion).
Table 3: Common Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Formed | Purpose |
|---|---|---|---|
| Esterification | Acyl chloride, Pyridine | Ester (-OCOR) | Protection, Analytics |
| Etherification | 1. NaH; 2. Alkyl Halide | Ether (-OR) | Synthetic Modification |
Advanced Spectroscopic and Chromatographic Methods for Research Elucidation
Chiral Chromatography for Isomer Separation and Purity Assessment
Chiral chromatography is a cornerstone technique for the separation of enantiomers and diastereomers. The underlying principle involves the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Differentiation
Gas chromatography utilizing a chiral capillary column is a powerful method for the analytical separation of the volatile stereoisomers of 2,5-dimethylcyclopentan-1-ol. azom.comchromatographyonline.com Cyclodextrin derivatives are commonly employed as chiral stationary phases for the separation of chiral alcohols. chromatographyonline.comnih.gov The toroidal structure of cyclodextrins creates a chiral environment where the isomers of this compound can form transient inclusion complexes. Differences in the stability of these diastereomeric complexes for each stereoisomer result in distinct retention times. azom.com
When coupled with a mass spectrometer (MS), this technique not only separates the isomers but also provides their mass spectra, confirming their identity and molecular weight. The high efficiency of capillary GC allows for the potential baseline separation of multiple isomers in a single analytical run. azom.com
Table 1: Representative GC-MS Data for the Separation of this compound Stereoisomers on a Chiral Column This table presents hypothetical data to illustrate the expected outcome of a chiral GC-MS analysis.
| Stereoisomer Configuration | Retention Time (minutes) | Key Mass Fragments (m/z) |
| (1R,2R,5S) | 15.2 | 114, 99, 81, 71, 57 |
| (1S,2S,5R) | 15.8 | 114, 99, 81, 71, 57 |
| (1R,2S,5R) | 16.5 | 114, 99, 81, 71, 57 |
| (1S,2R,5S) | 17.1 | 114, 99, 81, 71, 57 |
High-Performance Liquid Chromatography (HPLC) for Preparative Separation
For the isolation of individual stereoisomers in quantities sufficient for further research, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. lcms.czsigmaaldrich.com This technique operates on the same principles as analytical chiral chromatography but utilizes larger columns and higher sample loads. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are highly effective for the preparative separation of a wide range of chiral compounds, including alcohols. sigmaaldrich.com
The process involves developing an analytical method on a small-scale column and then scaling it up to a preparative column. lcms.cz By injecting a racemic or mixed isomer sample, fractions can be collected as each separated isomer elutes from the column. The purity of these collected fractions is then typically re-analyzed to determine the enantiomeric or diastereomeric excess. lcms.cz
Table 2: Illustrative Data from a Preparative HPLC Separation of a this compound Isomer Pair This table presents hypothetical data to illustrate the outcome of a preparative HPLC separation.
| Fraction Number | Elution Time (minutes) | Predominant Isomer | Enantiomeric Excess (%) |
| 1 | 22.5 - 24.0 | (1R,2S,5R) | >99 |
| 2 | 25.5 - 27.0 | (1S,2R,5S) | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules, including the relative stereochemistry of chiral centers.
Multi-Dimensional NMR Techniques
While one-dimensional ¹H and ¹³C NMR spectra confirm the basic carbon skeleton and functional groups of this compound, multi-dimensional techniques are required to assign stereochemistry. nih.gov Experiments such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
The Nuclear Overhauser Effect (NOE) is particularly crucial for determining relative stereochemistry. An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are bonded. wordpress.com In the context of this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can differentiate between cis and trans isomers. For example, in a cis isomer where two methyl groups are on the same face of the cyclopentane (B165970) ring, a spatial correlation (a cross-peak in the NOESY spectrum) would be expected between them. This correlation would be absent in a trans isomer. wordpress.com
Table 3: Expected Key NOESY Correlations for a cis-2,5-Dimethylcyclopentan-1-ol Isomer This table presents hypothetical data to illustrate the use of NOESY for stereochemical assignment.
| Irradiated Proton(s) | Observed NOE Correlation | Implied Spatial Proximity |
| C2-CH₃ | C5-CH₃ | cis relationship between methyl groups |
| C1-OH | C2-H | Proximity of hydroxyl to C2 proton |
| C1-H | C5-H | Proximity of carbinol proton to C5 proton |
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for monitoring the progress of a chemical reaction in real-time without the need for chromatographic separation. researchgate.netox.ac.uk The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for the precise measurement of the relative concentrations of reactants and products. nih.gov
For instance, the synthesis of this compound via the reduction of 2,5-dimethylcyclopentanone can be monitored using qNMR. By adding a known amount of an unreactive internal standard to the reaction mixture, the disappearance of the ketone reactant and the appearance of the alcohol product can be quantified over time by integrating their respective characteristic signals. researchgate.netox.ac.uk
Table 4: Representative qNMR Data for Monitoring the Reduction of 2,5-Dimethylcyclopentanone This table presents hypothetical data illustrating reaction monitoring by qNMR.
| Reaction Time (minutes) | Relative Integral (Ketone α-proton) | Relative Integral (Alcohol Carbinol Proton) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.30 | 0.70 | 70 |
| 60 | 0.05 | 0.95 | 95 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com Absorption of infrared radiation or the inelastic scattering of laser light (Raman) provides a characteristic spectrum that acts as a molecular "fingerprint." mdpi.com For this compound, these techniques are excellent for confirming the presence of key functional groups.
The most prominent feature in the FTIR spectrum would be a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration would also be present. The C-H stretching and bending vibrations of the methyl and cyclopentyl groups would dominate other regions of the spectrum. While powerful for functional group identification, vibrational spectroscopy is generally less effective than NMR or chiral chromatography for differentiating the subtle structural differences between stereoisomers of a molecule like this compound. researchgate.net
Table 5: Characteristic Vibrational Frequencies for this compound Data is representative and based on typical frequencies for substituted cyclopentanol (B49286) compounds. nist.govphysicsopenlab.org
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Description |
| O-H Stretch | FTIR / Raman | 3200 - 3600 | Broad (FTIR), indicates hydrogen bonding |
| C-H Stretch (sp³) | FTIR / Raman | 2850 - 3000 | Aliphatic C-H bonds |
| C-H Bend | FTIR / Raman | 1370 - 1470 | Methyl and methylene (B1212753) group deformations |
| C-O Stretch | FTIR / Raman | 1050 - 1150 | Secondary alcohol C-O bond |
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of organic compounds, including this compound. This method provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the parent molecule and its fragments. The precision of HRMS is crucial in distinguishing between isomers and elucidating complex fragmentation pathways, offering a definitive layer of evidence for the compound's identity.
The molecular formula of this compound is C₇H₁₄O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O), is 114.104465 Da. chemspider.com High-resolution mass spectrometers can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other compounds with the same nominal mass.
Upon ionization in the mass spectrometer, the molecular ion of this compound is formed. This ion and its subsequent fragments are analyzed to generate a mass spectrum. The fragmentation pattern is a unique fingerprint of the molecule, providing significant structural information. For cyclic alcohols, characteristic fragmentation pathways include the loss of a water molecule (H₂O), cleavage of the cyclopentane ring, and elimination of alkyl substituents.
The expected fragmentation of this compound would involve the initial formation of the molecular ion [C₇H₁₄O]⁺˙ at an m/z corresponding to its accurate mass. Subsequent fragmentation would likely lead to the formation of several key ions. The loss of a methyl group (•CH₃) would result in a fragment with the formula [C₆H₁₁O]⁺. Another probable fragmentation is the elimination of a water molecule, leading to a [C₇H₁₂]⁺˙ ion. Ring cleavage is also a significant pathway for cyclopentanol derivatives, which can lead to a variety of smaller fragments.
The analysis of the isomer 2,4-dimethylcyclopentanol shows prominent peaks at m/z 71, 57, and 55. nih.gov These are likely due to complex ring cleavage and rearrangement processes. For instance, a fragment with m/z 71 could correspond to the formula [C₄H₇O]⁺ or [C₅H₁₁]⁺, and a fragment at m/z 57 is often attributed to the tert-butyl cation [C₄H₉]⁺ or a C₃H₅O⁺ species resulting from ring opening.
The following table summarizes the predicted high-resolution mass spectrometry data for this compound and its potential major fragments, based on its elemental composition and the observed fragmentation of its isomer, 2,4-dimethylcyclopentanol.
| Fragment Ion | Proposed Formula | Theoretical Accurate Mass (Da) | Predicted m/z |
| Molecular Ion | [C₇H₁₄O]⁺˙ | 114.104465 | 114.1045 |
| Loss of Methyl | [C₆H₁₁O]⁺ | 99.08099 | 99.0810 |
| Loss of Water | [C₇H₁₂]⁺˙ | 96.09390 | 96.0939 |
| Ring Cleavage Fragment | [C₄H₇O]⁺ | 71.04969 | 71.0497 |
| Ring Cleavage Fragment | [C₄H₉]⁺ | 57.07040 | 57.0704 |
| Ring Cleavage Fragment | [C₃H₇O]⁺ | 59.04969 | 59.0497 |
| Ring Cleavage Fragment | [C₃H₅O]⁺ | 57.03404 | 57.0340 |
| Ring Cleavage Fragment | [C₄H₇]⁺ | 55.05475 | 55.0548 |
The structural confirmation of this compound using HRMS would involve matching the experimentally observed accurate masses of the molecular ion and its major fragments to the theoretical values. The high accuracy of the data allows for the confident assignment of elemental formulas to each peak, thereby providing a detailed picture of the molecule's structure and fragmentation behavior.
Computational and Theoretical Investigations of 2,5 Dimethylcyclopentan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
There is a lack of published studies employing Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure, molecular orbitals, and energetic properties of 2,5-Dimethylcyclopentan-1-ol.
Density Functional Theory (DFT) Studies
No specific DFT studies on this compound are available in the searched scientific literature.
Ab Initio Methods for Molecular Properties
Similarly, there are no accessible research articles detailing the use of ab initio methods to calculate the molecular properties of this compound.
Conformational Energy Landscapes and Population Analysis
A thorough search did not yield any studies on the conformational analysis of this compound, which would be necessary to describe its potential energy surface and the relative populations of its different stereoisomers and conformers.
Reaction Mechanism Modeling and Transition State Analysis
No computational studies modeling the reaction mechanisms involving this compound or analyzing its transition states were found.
Thermochemical Calculations and Reaction Thermodynamics
While basic thermochemical data may be estimated through computational software, detailed, peer-reviewed research on the calculated thermodynamics of reactions involving this compound is not available.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics simulations that would provide insight into the dynamic behavior, solvation effects, or intermolecular interactions of this compound.
Applications in Organic Synthesis and As Chemical Building Blocks
Utilization as Chiral Auxiliaries or Ligands
The stereochemical properties of 2,5-Dimethylcyclopentan-1-ol, which can exist as multiple stereoisomers, suggest its potential as a chiral auxiliary or as a precursor to chiral ligands for asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Although specific studies employing this compound for this purpose are not prominent, the hydroxyl group provides a convenient handle for attachment to a substrate, and the methyl groups can create a specific chiral environment to influence the facial selectivity of reactions.
Similarly, chiral ligands derived from such a scaffold could be synthesized for use in transition-metal-catalyzed asymmetric reactions. The development of novel chiral ligands is a continuous pursuit in organic synthesis to achieve high enantioselectivity in a variety of chemical transformations.
Table 1: Potential Chiral Applications of this compound Derivatives
| Application Area | Potential Derivative | Type of Asymmetric Reaction |
| Chiral Auxiliary | Ester or Ether Adducts | Diels-Alder, Alkylation, Aldol (B89426) Reactions |
| Chiral Ligand | Phosphine or Amine Derivatives | Asymmetric Hydrogenation, C-C Coupling |
It is important to emphasize that while the structural features of this compound are amenable to these applications, detailed research findings specifically demonstrating its efficacy are not currently available.
Precursors for Complex Natural Product Synthesis
Cyclopentane (B165970) rings are integral components of numerous complex natural products, including prostaglandins, steroids, and various terpenoids. Substituted cyclopentanols and their derivatives often serve as key building blocks in the total synthesis of these molecules. While there is no specific documentation of this compound being a direct precursor in the synthesis of a major natural product, its framework could theoretically be elaborated to construct more complex cyclopentanoid structures. The presence of two methyl groups and a hydroxyl group offers multiple points for functionalization and stereochemical control, which are crucial in the multi-step synthesis of natural products.
Building Blocks for Advanced Materials and Polymers
The use of cyclic monomers in polymer chemistry can impart unique properties to the resulting materials, such as altered thermal stability, rigidity, and optical properties. This compound, with its hydroxyl functionality, could potentially be converted into a variety of monomers suitable for polymerization. For instance, it could be transformed into acrylate (B77674) or methacrylate (B99206) derivatives for radical polymerization, or used as a diol precursor (after further functionalization) for the synthesis of polyesters or polyurethanes. The dimethyl-substituted cyclopentyl moiety would be expected to influence the polymer's physical properties, potentially increasing its glass transition temperature and modifying its solubility. However, specific research on polymers derived from this compound is not found in the surveyed literature.
Intermediates in Fine Chemical Production
The most plausible and documented application area for derivatives of this compound is in the production of fine chemicals, particularly fragrances. The corresponding ketone, 2,5-dimethylcyclopentanone, is noted for its pleasant smell and has been described as a useful perfume base. google.com The alcohol, this compound, serves as a direct precursor to this ketone through oxidation.
Furthermore, esters of cyclic alcohols are well-known for their fragrance properties. It is conceivable that esters of this compound could also possess unique olfactory characteristics, making them valuable in the flavor and fragrance industry. The different stereoisomers of such esters could potentially have distinct scent profiles, a common phenomenon in fragrance chemistry. perfumerflavorist.com A European patent describes other cyclopentanol (B49286) derivatives and their application as perfume agents, supporting the potential for this compound in this field. google.com
Table 2: Potential Fine Chemical Intermediates from this compound
| Intermediate | Potential Application |
| 2,5-Dimethylcyclopentanone | Perfume base, Solvents |
| Esters of this compound | Fragrance ingredients |
Biological Relevance and Mechanistic Studies in Vitro and Biochemical Research Only
Future Research Trajectories and Open Questions
Development of Highly Enantioselective Synthetic Routes
The presence of three stereocenters in 2,5-dimethylcyclopentan-1-ol means it can exist in multiple stereoisomeric forms. The biological and chemical properties of these isomers are likely distinct, making the development of methods to synthesize single, specific enantiomers a critical research goal. Future work in this area will likely focus on several promising strategies.
One major avenue is the advancement of catalytic asymmetric synthesis . This involves using chiral catalysts to transform achiral or racemic starting materials into a single desired enantiomer of the target molecule. Research could focus on developing novel chiral rhodium or ruthenium catalysts for asymmetric hydrogenation of a precursor ketone, 2,5-dimethylcyclopentanone. mdpi.com Another approach is the desymmetrization of achiral 1,3-diketone precursors using chiral N-heterocyclic carbene (NHC) catalysts, which can facilitate intramolecular aldol (B89426) reactions to build the cyclopentane (B165970) ring with high enantioselectivity. nih.gov The design of new chiral cyclopentadienyl (B1206354) ligands for transition metals also holds promise for creating catalysts tailored for this specific transformation. nih.govnih.gov
Enzymatic and chemoenzymatic methods represent another frontier. acs.org Ketoreductases (KREDs), for instance, are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. researchgate.net Future research could involve screening libraries of natural and engineered KREDs to find an enzyme that can reduce 2,5-dimethylcyclopentanone to a specific stereoisomer of the alcohol. Dynamic kinetic resolution, a process that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, could also be employed to achieve yields greater than the 50% limit of traditional resolution. acs.org
Finally, domino reactions , where a single synthetic operation triggers a cascade of bond-forming events, offer an elegant and efficient path to complex molecules. thieme-connect.com A future synthetic route could be designed where an initial catalytic event sets the stereochemistry, followed by a spontaneous cyclization to form the 2,5-dimethylcyclopentanol core with multiple stereocenters controlled in a single step. thieme-connect.com
Table 1: Potential Enantioselective Synthetic Strategies
| Strategy | Key Method | Potential Precursor | Anticipated Outcome |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Asymmetric Hydrogenation | 2,5-Dimethylcyclopentanone | High enantiomeric excess of a specific stereoisomer. |
| Catalytic Asymmetric Synthesis | NHC-Catalyzed Desymmetrization | Achiral Tricarbonyl Compound | Construction of the cyclopentane ring with a quaternary carbon stereocenter. |
| Chemoenzymatic Methods | Kinetic Resolution via Ketoreductase (KRED) | Racemic 2,5-Dimethylcyclopentanone | Separation of enantiomers, yielding one optically pure alcohol. |
| Domino Reaction | Oxidation-Intramolecular Aldol Condensation | Enantiopure Epoxy Alcohol | Stereocontrolled formation of up to four contiguous stereocenters. |
Exploration of Novel Reactivity Patterns
Understanding the reactivity of this compound is fundamental to unlocking its potential as a synthetic building block. As a secondary alcohol, its hydroxyl group is the primary site of chemical transformations. openochem.org Future research will delve into how the stereochemistry and steric hindrance imposed by the two methyl groups influence the outcomes of these reactions.
Oxidation reactions are a key area of investigation. While standard oxidants like chromic acid can convert secondary alcohols to ketones, milder and more selective reagents could be explored. britannica.com The diastereoselectivity of oxidation on different stereoisomers of this compound could be studied to understand how the relative positions of the methyl groups direct the approach of the oxidizing agent.
Substitution and elimination reactions also warrant deeper exploration. Converting the hydroxyl into a better leaving group (e.g., a tosylate) would open the door to nucleophilic substitution (SN2) reactions. libretexts.org The stereochemical outcome of these reactions—inversion or retention of configuration—will be highly dependent on the stereoisomer used and the reaction conditions. Acid-catalyzed dehydration (an E1 reaction) would lead to the formation of dimethylcyclopentenes. libretexts.org The regioselectivity of this elimination (i.e., which alkene isomer is formed) will be dictated by the stability of the intermediate carbocation, which can be influenced by the methyl groups and may be prone to rearrangement. britannica.com
Derivatization of the hydroxyl group is another important trajectory. libretexts.org Esterification, for example, could be used to attach various functional groups, potentially altering the molecule's physical or biological properties. fiveable.me Investigating derivatization with chiral reagents could also serve as a method for separating enantiomers. nih.gov The steric bulk around the hydroxyl group may necessitate the use of powerful acylation reagents or specific catalysts to achieve high conversion.
Advanced Computational Predictions for Uncharted Derivatives
Computational chemistry provides a powerful toolkit for predicting the properties and behavior of molecules before they are ever synthesized in a lab. For this compound and its yet-undiscovered derivatives, these predictive methods are invaluable.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. Future studies will employ DFT to calculate the geometric and electronic structures of various stereoisomers of this compound and its derivatives. These calculations can determine the relative thermodynamic stabilities of different conformers and isomers. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, predicting where it is most likely to act as an electron donor or acceptor in chemical reactions.
A particularly powerful application is the prediction of NMR spectra . By using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, researchers can calculate the theoretical ¹H and ¹³C NMR chemical shifts for hypothetical derivatives. gaussian.comimist.manih.gov This is a crucial tool for structure elucidation. If a new synthetic route produces an unknown compound, comparing the experimental NMR spectrum to the GIAO-predicted spectra of possible products can confirm its structure. researchgate.net While discrepancies can occur, especially in complex systems, this method significantly narrows down the possibilities. stackexchange.com
Table 2: Computational Approaches for Derivative Analysis
| Computational Method | Predicted Property | Research Application |
|---|---|---|
| DFT Geometry Optimization | Stable conformers, relative energies | Predicting the most likely shapes and thermodynamic stability of new derivatives. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital shapes | Assessing kinetic stability and predicting sites of electrophilic/nucleophilic attack. |
| DFT/GIAO Calculations | ¹H and ¹³C NMR chemical shifts | Aiding in the structural confirmation of newly synthesized, uncharted derivatives. |
| Vibrational Frequency Calculations | Infrared (IR) spectra | Confirming optimized structures as true energy minima and predicting IR absorption bands. |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds and van der Waals interactions. A key area within this field is host-guest chemistry , where a larger "host" molecule encapsulates a smaller "guest" molecule. uni-wuppertal.de this compound, with its defined size, shape, and functional groups, is an excellent candidate for investigation as a guest molecule.
Future research will likely explore the inclusion of this compound and its derivatives within various molecular hosts. Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly promising hosts for cyclic alcohols. plu.mxresearchgate.net Studies could investigate how the stereochemistry of the guest molecule affects the stability and structure of the resulting host-guest complex. nih.gov The orientation of the guest within the host's cavity—for example, whether the hydroxyl group points toward the primary or secondary rim of the cyclodextrin—could be determined using spectroscopic methods and molecular dynamics simulations. acs.org
The integration of terpenoids into larger, self-assembled structures is another exciting direction. For instance, resorcinarene (B1253557) capsules have been shown to act as enzyme-like catalysts for terpene cyclization reactions, demonstrating that a confined supramolecular environment can control complex chemical transformations. nih.govacs.orgacs.org By derivatizing this compound with appropriate functional groups, it could be incorporated as a structural component in liquid crystals, gels, or other soft materials, where its chiral nature could impart unique optical or physical properties to the bulk material.
Discovery of Novel Biosynthetic Pathways for Cyclopentanols
While many terpenoids are known to be produced in nature, the specific biosynthetic pathways leading to substituted cyclopentanols are not well-defined. wikipedia.org Future research in biochemistry and synthetic biology will aim to uncover and engineer enzymatic pathways for the production of these compounds.
All terpenoids are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). libretexts.org These precursors are themselves produced via two main routes: the mevalonate (B85504) (MVA) pathway and the 1-deoxyxylulose 5-phosphate (DXP) or methylerythritol phosphate (B84403) (MEP) pathway. nih.govlibretexts.org Monoterpenes (C10 compounds), which include this compound, are typically derived from the condensation of one IPP and one DMAPP unit to form geranyl diphosphate (GPP), primarily through the MEP pathway in plants and bacteria. researchgate.net
The key to discovering a biosynthetic route lies in identifying the specific terpene synthase (also called a cyclase) that converts an acyclic precursor like GPP or its isomer neryl diphosphate into the cyclopentane skeleton. slideshare.net This would be followed by the action of other enzymes, most notably cytochrome P450 monooxygenases , which are renowned for their ability to install hydroxyl groups onto hydrocarbon scaffolds with high regio- and stereoselectivity. mdpi.comalmacgroup.com
Future research will involve:
Genome Mining: Searching the DNA of plants and microorganisms known to produce cyclic monoterpenoids for genes that encode for putative terpene synthases and P450 enzymes.
Enzyme Characterization: Expressing these candidate enzymes in a host organism like E. coli or yeast and testing their ability to convert precursors like GPP into this compound or related intermediates. nih.govnih.gov
Metabolic Engineering: Once the necessary enzymes are identified, their genes can be introduced into a microbial host to create a "cell factory" for the sustainable, de novo production of the target molecule from simple sugars. genscript.commdpi.com This approach could be further enhanced by engineering the enzymes themselves through directed evolution to improve their efficiency and selectivity. nih.govnih.govpreprints.org
Q & A
Q. What statistical methods are appropriate for analyzing discrepancies in reaction yields across studies?
- Approach :
- Apply ANOVA to assess variability due to temperature or catalyst type.
- Use regression models to identify critical factors influencing yield.
- Validate outliers via Grubbs’ test or replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
